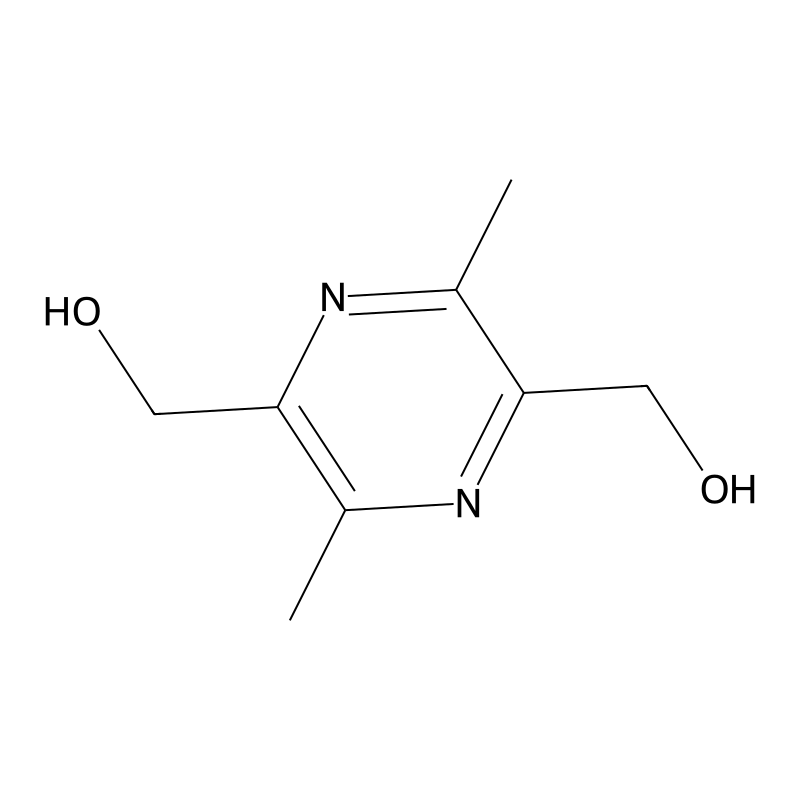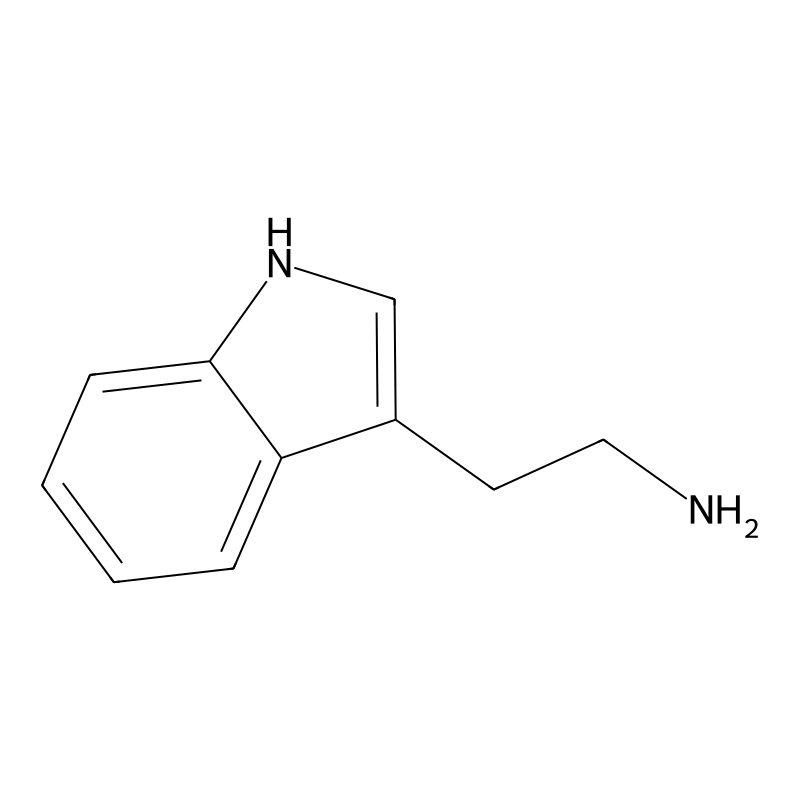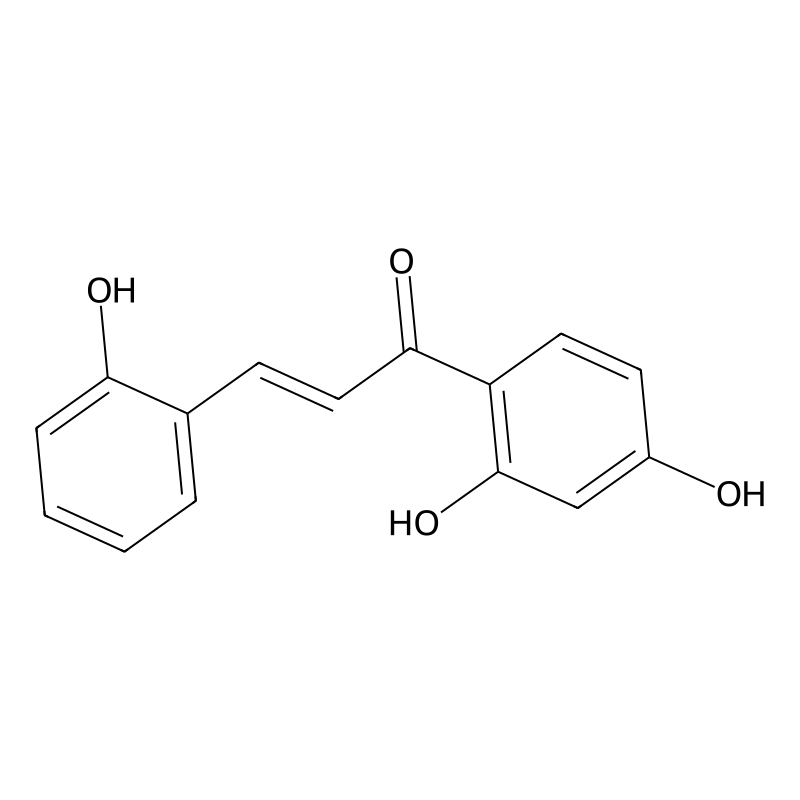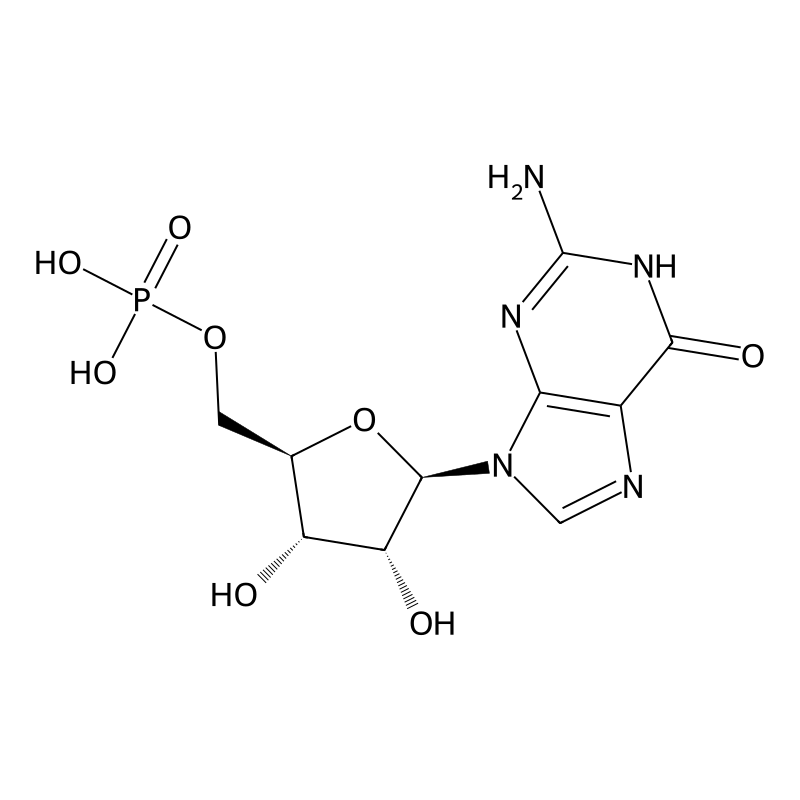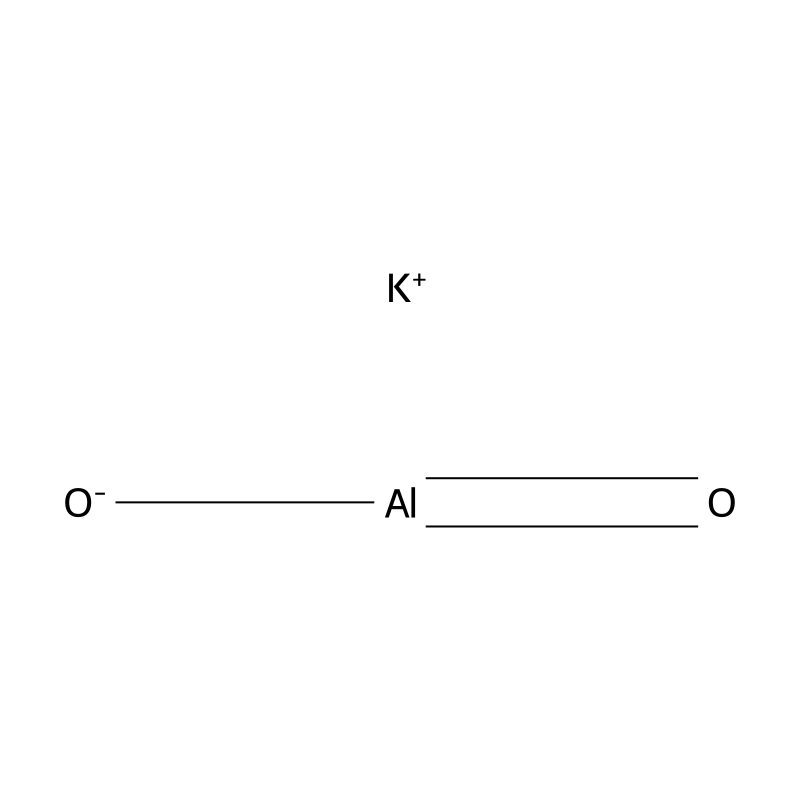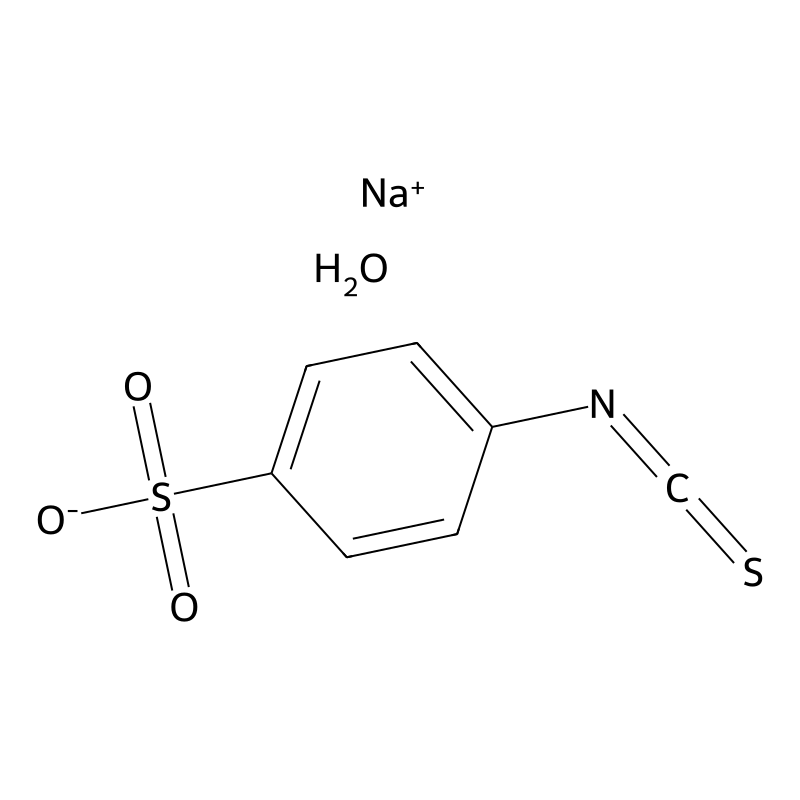4,5-Dichloro-3(2H)-pyridazinone
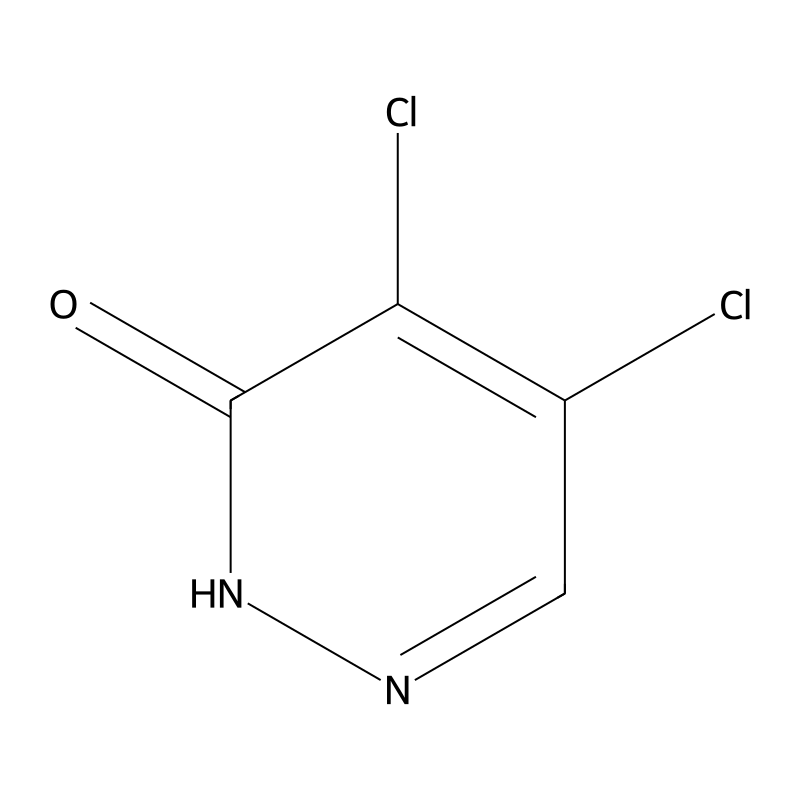
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
4,5-Dichloro-3(2H)-pyridazinone is a heterocyclic organic compound characterized by its two chlorine atoms at the 4 and 5 positions of the pyridazinone ring. Its molecular formula is C4H2Cl2N2O, and it has a molecular weight of approximately 164.97 g/mol. This compound exhibits a solid physical state at room temperature and is soluble in various organic solvents. The presence of chlorine atoms enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Synthesis Precursor:
4,5-Dichloro-3(2H)-pyridazinone serves as a valuable building block in the synthesis of various pyridazinone derivatives, which are a class of heterocyclic compounds with diverse potential applications in medicinal chemistry [].
Studies have shown its utility in the synthesis of:
- 4-Amino-3(2H)-pyridazinones: These compounds exhibit anticonvulsant and anti-inflammatory properties [].
- 5-Amino-3(2H)-pyridazinones: This class displays potential antitumor activity [].
The reaction typically involves the condensation of 4,5-dichloro-3(2H)-pyridazinone with N-benzylaminoethanol under specific conditions [].
- Substitution Reactions: The chlorine atoms can be replaced by nucleophiles such as amines or thiols. Notably, substitution at the 4-position is favored due to higher reactivity.
- Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions, altering its chemical properties.
- Formation of Covalent Adducts: It can react with enzymes through mechanisms like Michael-type addition, forming covalent adducts that influence biological activity.
The biological activity of 4,5-Dichloro-3(2H)-pyridazinone is significant in various biochemical contexts:
- Enzyme Interaction: It has been shown to interact with enzymes such as β-ketoacyl-ACP synthase III (FabH), influencing their activity through covalent bonding.
- Cellular Effects: The compound can induce cellular death by reacting with nucleophilic groups in proteins, affecting cell signaling pathways and gene expression.
- Potential Antimicrobial Activity: Preliminary studies suggest the compound may exhibit antimicrobial properties, warranting further investigation into its therapeutic applications.
The synthesis of 4,5-Dichloro-3(2H)-pyridazinone typically involves:
- Chlorination of Pyridazinone Derivatives: One common method includes the reaction of 3-hydroxypyridazine with thionyl chloride, leading to the formation of the dichloro derivative.
- Two-Step Process from Mucochloric Acid: Another method involves the reaction of mucochloric acid with semicarbazide to yield this compound efficiently .
Industrial production often utilizes continuous flow reactors to optimize yield and purity through controlled reaction conditions and purification techniques like recrystallization or chromatography.
Interaction studies involving 4,5-Dichloro-3(2H)-pyridazinone focus on its reactivity with biological macromolecules:
- Covalent Bond Formation: Studies demonstrate that it forms stable covalent bonds with target enzymes, which can be exploited for drug design.
- Regioselectivity in Nucleophilic Substitution: Research indicates that the compound exhibits regioselective reactivity, particularly favoring substitution at the 4-position when reacted with nucleophiles.
Several compounds share structural similarities with 4,5-Dichloro-3(2H)-pyridazinone. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3(2H)-Pyridazinone | Lacks chlorine substituents | Basic pyridazinone structure |
| 4-Chloro-3(2H)-pyridazinone | One chlorine atom at position 4 | Less reactive compared to dichloro variant |
| 5-Chloro-3(2H)-pyridazinone | One chlorine atom at position 5 | Different regioselectivity in reactions |
| 4,6-Dichloro-3(2H)-pyridazinone | Chlorine atoms at positions 4 and 6 | Potentially different biological activities |
The uniqueness of 4,5-Dichloro-3(2H)-pyridazinone lies in its specific substitution pattern and enhanced reactivity due to dual chlorination, making it particularly useful in synthetic organic chemistry and biological applications.
XLogP3
GHS Hazard Statements
H302 (86.96%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (13.04%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (13.04%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (10.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
